1H-Pyrazol-1-yl morpholine-4-carboxylate molecular weight and formula
1H-Pyrazol-1-yl morpholine-4-carboxylate molecular weight and formula
Physicochemical Properties, Structural Analysis, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1H-Pyrazol-1-yl morpholine-4-carboxylate , a specialized activated carbamate reagent. While often conflated with its urea analog (1-(morpholin-4-ylcarbonyl)-1H-pyrazole), the carboxylate designation strictly implies an O-acyl linkage, classifying this molecule as an ester of morpholine-4-carboxylic acid and 1-hydroxypyrazole.
This compound serves as a highly specific carbamoylating agent in organic synthesis. It is designed to transfer the morpholine-4-carbonyl moiety to nucleophiles (amines, alcohols, thiols) under mild conditions, releasing 1-hydroxypyrazole as a relatively non-toxic leaving group. This guide details its molecular metrics, theoretical synthesis, and application protocols.
Part 1: Physicochemical Core
The following data is derived from strict IUPAC nomenclature rules for the structure Morpholine-N-C(=O)-O-(N1-Pyrazole) .
1.1 Molecular Identity & Metrics
| Property | Value | Notes |
| IUPAC Name | 1H-Pyrazol-1-yl morpholine-4-carboxylate | Strict interpretation |
| Molecular Formula | C₈H₁₁N₃O₃ | Confirmed via atomic summation |
| Molecular Weight | 197.19 g/mol | Average mass |
| Monoisotopic Mass | 197.0801 Da | For High-Res MS (M+H⁺: 198.087) |
| Physical State | Solid (Predicted) | Likely crystalline powder |
| Solubility | DMSO, DMF, DCM, Acetonitrile | Hydrolytically sensitive |
| LogP (Predicted) | ~0.2 - 0.5 | Moderate lipophilicity |
1.2 Structural Composition
The molecule consists of three distinct functional domains:
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Morpholine Ring: The carrier group, providing solubility and pharmacophoric properties.
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Carbamate Linkage (-N-CO-O-): The electrophilic center susceptible to nucleophilic attack.
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1-Pyrazolyl Group: The leaving group (attached via Nitrogen-Oxygen bond), activating the carbonyl.
Elemental Analysis:
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Carbon (C): 48.73%
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Hydrogen (H): 5.62%
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Nitrogen (N): 21.31%
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Oxygen (O): 24.34%
Part 2: Structural Visualization & Logic
To understand the reactivity of this compound, one must visualize the connectivity. The N-O bond between the carboxylate oxygen and the pyrazole nitrogen is the critical feature distinguishing it from standard ureas.
